molecular formula C21H22Cl2N2O B11768463 2-Chloro-4-pyridylcyclopentylketone

2-Chloro-4-pyridylcyclopentylketone

Cat. No.: B11768463
M. Wt: 389.3 g/mol
InChI Key: XXGSJCCFBGDFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-pyridylcyclopentyl ketone is a chemical compound with the molecular formula C11H12ClNO It is a ketone derivative that features a cyclopentyl group attached to a pyridine ring, which is further substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-pyridylcyclopentyl ketone can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling of aryl boronic acids with acyl chlorides at room temperature under phosphine-free conditions. This method offers excellent yields and overcomes the disadvantages of traditional Friedel-Crafts acylation procedures .

Industrial Production Methods

Industrial production of 2-Chloro-4-pyridylcyclopentyl ketone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-pyridylcyclopentyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

2-Chloro-4-pyridylcyclopentyl ketone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and binding affinities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-4-pyridylcyclopentyl ketone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s ketone group can form hydrogen bonds or other interactions with active sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-pyridylmethyl ketone
  • 2-Chloro-4-pyridylethyl ketone
  • 2-Chloro-4-pyridylpropyl ketone

Uniqueness

2-Chloro-4-pyridylcyclopentyl ketone is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C21H22Cl2N2O

Molecular Weight

389.3 g/mol

IUPAC Name

bis(2-chloro-1-pyridin-4-ylcyclopentyl)methanone

InChI

InChI=1S/C21H22Cl2N2O/c22-17-3-1-9-20(17,15-5-11-24-12-6-15)19(26)21(10-2-4-18(21)23)16-7-13-25-14-8-16/h5-8,11-14,17-18H,1-4,9-10H2

InChI Key

XXGSJCCFBGDFII-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)(C2=CC=NC=C2)C(=O)C3(CCCC3Cl)C4=CC=NC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.